2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-7-12(2)9-13(8-11)15(20)18-6-3-14(10-18)19-16-4-5-17-19/h4-5,7-9,14H,3,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDJLBKUZUVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(C2)N3N=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the benzoyl group and the triazole ring. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields
Scientific Research Applications
2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Regiochemical Isomerism
The target compound belongs to the 2H-1,2,3-triazole subclass, distinct from the more common 1H-1,2,3-triazoles. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,4-disubstituted 1H-1,2,3-triazoles , whereas thermal rearrangements of arylhydrazones yield 2,5-disubstituted 2H-1,2,3-triazole 1-oxides .
Structural and Functional Differences
Reactivity and Stability
The pyrrolidine and benzoyl groups in the target compound may enhance stability compared to simpler triazoles. In contrast, 2H-1,2,3-triazole 1-oxides () are prone to further oxidation or reduction due to the labile N-oxide group . CuAAC-derived 1,4-triazoles exhibit robust stability under physiological conditions, making them popular in drug discovery .
Biological Activity
The compound 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The triazole ring is known for its ability to coordinate with metal ions and its role in various biological processes.
Biological Activity Overview
Research has identified several key areas where this compound exhibits biological activity:
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has been tested against various fungal strains:
- Candida albicans
- Aspergillus fumigatus
In vitro studies demonstrated that the compound inhibits fungal growth by disrupting cell membrane integrity and function.
Antibacterial Activity
The antibacterial activity of this compound was assessed against several Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting potential as an antibacterial agent.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound:
- In vitro assays showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of this compound may be attributed to its ability to:
- Inhibit key enzymes involved in fungal and bacterial metabolism.
- Interact with DNA and RNA synthesis pathways in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antifungal Efficacy : A study published in Mycopathologia showed that the compound reduced the viability of Candida albicans by over 70% at a concentration of 50 µg/mL after 24 hours of exposure.
- Antibacterial Properties : Research in Journal of Antimicrobial Chemotherapy reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
- Anticancer Activity : A study featured in Cancer Letters demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 cells at a concentration of 25 µM within 48 hours.
Data Summary Table
| Activity Type | Target Organism/Cell Line | Concentration Tested | Result |
|---|---|---|---|
| Antifungal | Candida albicans | 50 µg/mL | >70% viability reduction |
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Significant inhibition |
| Anticancer | MCF-7 (breast cancer) | 25 µM | 50% cell viability reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
